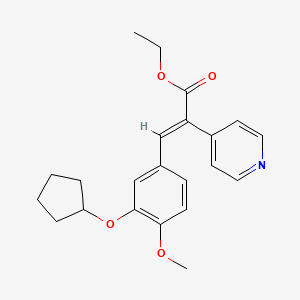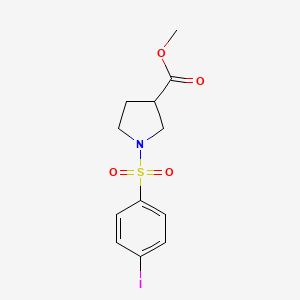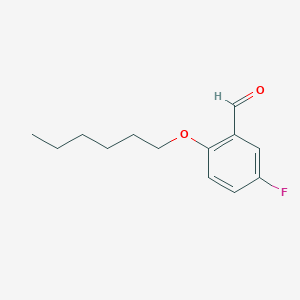
5-Fluoro-2-(hexyloxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-(hexyloxy)benzaldehyde: is an organic compound with the molecular formula C13H17FO2 It is a substituted benzaldehyde, where the benzene ring is functionalized with a fluorine atom at the 5-position and a hexyloxy group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Fluoro-2-(hexyloxy)benzaldehyde can be achieved through a multi-step process:
Starting Material: The synthesis begins with the commercially available 5-fluoro-2-nitrophenol.
Alkylation: The hydroxyl group of 5-fluoro-2-nitrophenol is alkylated with hexyl bromide in the presence of a base such as potassium carbonate to form 5-fluoro-2-(hexyloxy)nitrobenzene.
Reduction: The nitro group of 5-fluoro-2-(hexyloxy)nitrobenzene is then reduced to an amine using a reducing agent like iron powder and hydrochloric acid.
Formylation: Finally, the amine group is converted to an aldehyde via the Vilsmeier-Haack reaction, using a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride, yielding this compound.
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-Fluoro-2-(hexyloxy)benzaldehyde can undergo oxidation reactions to form the corresponding carboxylic acid, 5-fluoro-2-(hexyloxy)benzoic acid, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol, 5-fluoro-2-(hexyloxy)benzyl alcohol, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable catalyst or under basic conditions.
Major Products:
Oxidation: 5-Fluoro-2-(hexyloxy)benzoic acid.
Reduction: 5-Fluoro-2-(hexyloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Building Block: 5-Fluoro-2-(hexyloxy)benzaldehyde serves as a valuable building block in organic synthesis for the preparation of more complex molecules.
Ligand Synthesis: It can be used in the synthesis of ligands for coordination chemistry and catalysis.
Biology and Medicine:
Pharmaceutical Intermediates: This compound can be used as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting specific biological pathways involving fluorinated aromatic compounds.
Biological Probes: It can be employed in the design of biological probes for imaging and diagnostic purposes.
Industry:
Material Science: this compound can be used in the development of advanced materials, including polymers and liquid crystals, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 5-Fluoro-2-(hexyloxy)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds.
Molecular Targets and Pathways:
Enzymes: It may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It can bind to receptors, altering signal transduction pathways and cellular responses.
Comparaison Avec Des Composés Similaires
5-Fluoro-2-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a hexyloxy group.
5-Fluoro-2-ethoxybenzaldehyde: Similar structure but with an ethoxy group instead of a hexyloxy group.
5-Fluoro-2-propoxybenzaldehyde: Similar structure but with a propoxy group instead of a hexyloxy group.
Uniqueness:
Hydrophobicity: The hexyloxy group imparts greater hydrophobicity compared to shorter alkoxy groups, potentially affecting the compound’s solubility and interaction with biological membranes.
Steric Effects: The longer hexyloxy chain can introduce steric effects that influence the compound’s reactivity and binding properties.
Propriétés
IUPAC Name |
5-fluoro-2-hexoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FO2/c1-2-3-4-5-8-16-13-7-6-12(14)9-11(13)10-15/h6-7,9-10H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZLBDBRYXZGLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1)F)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
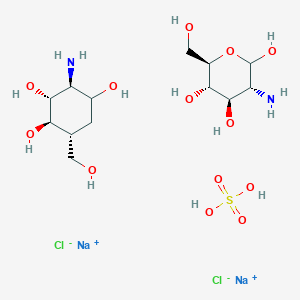

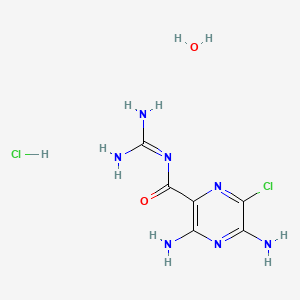
![(1E)-1-[amino-(4-chloroanilino)methylidene]-2-propan-2-ylguanidine](/img/structure/B7943567.png)
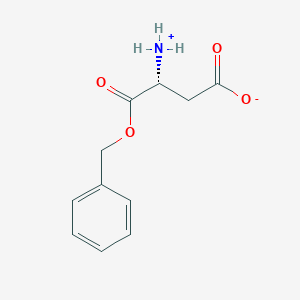
![(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;hydrochloride](/img/structure/B7943581.png)
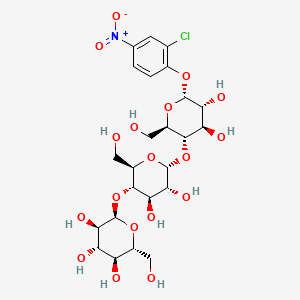
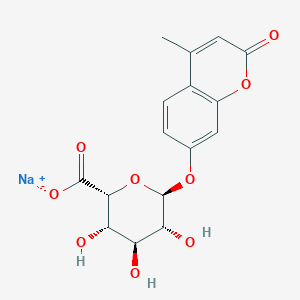

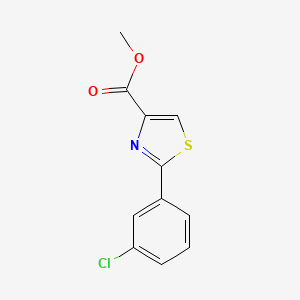
![2-chloro-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B7943617.png)
